N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide
Description
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1, a fused pyrimidine-oxo moiety, and a tetrahydrofuran-2-carboxamide group at position 3. This structural framework is shared with several bioactive compounds, particularly kinase inhibitors targeting pathways such as EGFR (epidermal growth factor receptor) .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c17-10-3-1-4-11(7-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-5-2-6-25-13/h1,3-4,7-9,13H,2,5-6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYKJJORVYWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidine core is a common feature among kinase inhibitors. Key analogs include:
Physicochemical and Pharmacokinetic Properties
- Tetrahydrofuran vs. Acetamide : The tetrahydrofuran carboxamide in the target compound may improve metabolic stability and solubility compared to the methylacetamide group in ’s analog. The rigid oxygen-containing ring could also facilitate hydrogen bonding with target proteins .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide?
- Methodology : Synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of a pyrazole-carboxamide precursor with a 3-chlorophenyl derivative. Subsequent functionalization with tetrahydrofuran-2-carboxamide is achieved through nucleophilic substitution or coupling reactions. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine scaffold under reflux conditions using ethanol or DMF as solvents .
- Step 2 : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions .
- Step 3 : Amidation with tetrahydrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt .
- Critical Parameters : Temperature (70–120°C), solvent choice (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR resolves the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.8 ppm for aromatic protons) and tetrahydrofuran moiety (δ 3.5–4.5 ppm for oxolane protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.1) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .
Q. How is purity assessed during synthesis optimization?
- HPLC Analysis : Reverse-phase C18 columns (e.g., 95% acetonitrile/water gradient) quantify purity (>98% required for biological assays). Impurity peaks at tR 6.2–7.1 min indicate unreacted intermediates .
- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:1) track reaction progress, with Rf 0.45 for the target compound .
Q. What in vitro assays are used for preliminary bioactivity screening?
- Kinase Inhibition Assays :
- Protocol : Incubate compound (1–10 µM) with recombinant kinases (e.g., EGFR, CDK2) and ATP. Measure IC50 via ADP-Glo™ luminescence .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 2.8 µM) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Design of Experiments (DoE) :
- Variables : Solvent (DMF vs. DMSO), temperature (80–120°C), catalyst loading (5–10 mol% Pd).
- Example Optimization Table :
| Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 100 | 5 | 68 | 92 |
| DMSO | 120 | 10 | 85 | 98 |
- Outcome : DMSO at 120°C with 10 mol% Pd increases yield by 17% .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Case Study : A compound showing IC50 1.5 µM in kinase assays but no tumor regression in mice.
- Hypothesis : Poor pharmacokinetics (PK) or off-target effects.
- Testing :
- Microsomal Stability : Half-life <30 min in liver microsomes indicates rapid metabolism .
- Plasma Protein Binding : >95% binding reduces free drug availability .
- Solution : Introduce metabolically stable substituents (e.g., fluorinated tetrahydrofuran) to enhance PK .
Q. What strategies improve selectivity over related kinases?
- Structural Insights :
- Docking Studies : The 3-chlorophenyl group occupies a hydrophobic pocket in CDK2 but clashes with bulkier residues in off-target kinases (e.g., VEGFR2) .
- Selectivity Profiling : Screen against a panel of 50 kinases. Adjust the tetrahydrofuran moiety to reduce hydrogen bonding with non-target kinases .
Q. How to address metabolic instability in lead optimization?
- Approach :
- Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 isoforms. Replace labile ester groups with amides to reduce oxidation .
- Prodrug Design : Mask carboxylic acid groups as tert-butyl esters to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
